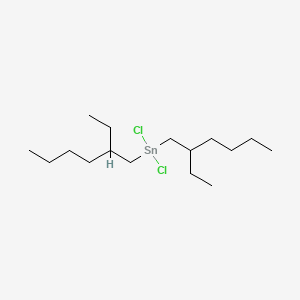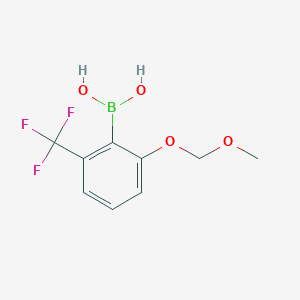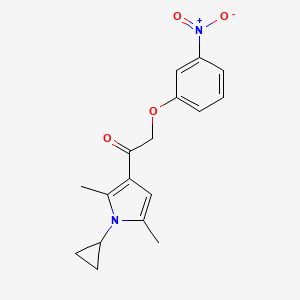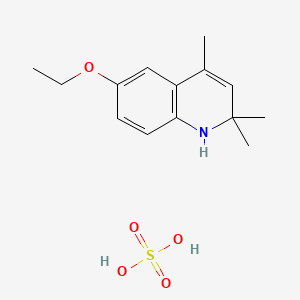
6-ethoxy-2,2,4-trimethyl-1H-quinoline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,2,4-trimethyl-1H-quinoline involves the reaction of quinoline derivatives with ethylating agents under controlled conditions . One common method includes the use of sodium ethoxide and ethyl iodide in an anhydrous environment to achieve the ethoxylation of quinoline . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 6-ethoxy-2,2,4-trimethyl-1H-quinoline is often achieved through a continuous process involving the catalytic hydrogenation of quinoline derivatives . This method allows for large-scale production with high efficiency and purity. The use of heterogeneous catalysts, such as palladium on carbon, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions typically occur with halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-ethoxy-2,2,4-trimethyl-1H-quinoline involves its ability to scavenge free radicals and prevent oxidative damage . The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative stress . The molecular targets include various enzymes and cellular components involved in oxidative pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,2,4-trimethyl-1H-quinoline: Similar in structure but with a methoxy group instead of an ethoxy group.
2,2,4-Trimethyl-6-ethoxy-1,2-dihydroquinoline: A closely related compound with slight variations in the hydrogenation state.
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1H-quinoline is unique due to its specific ethoxy substitution, which imparts distinct antioxidant properties and makes it particularly effective in preventing oxidative degradation in various applications .
Properties
CAS No. |
3763-77-7 |
|---|---|
Molecular Formula |
C14H21NO5S |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline;sulfuric acid |
InChI |
InChI=1S/C14H19NO.H2O4S/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;1-5(2,3)4/h6-9,15H,5H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
WIHVPBNXCMSLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)
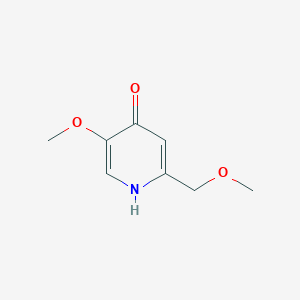
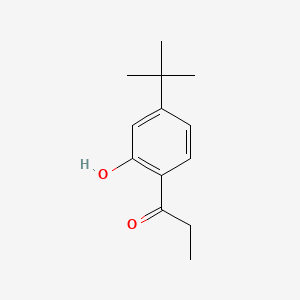
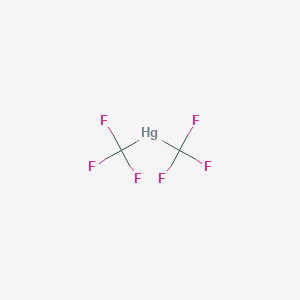
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
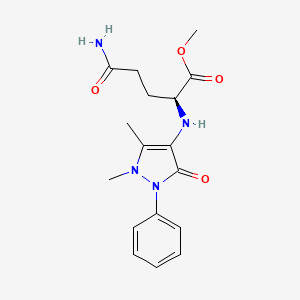
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
